Methyl 5-(benzyloxy)pentanoate

Übersicht

Beschreibung

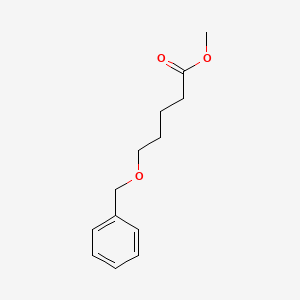

Methyl 5-(benzyloxy)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fragrances and flavorings. This compound features a benzyloxy group attached to the fifth carbon of a pentanoate chain, with a methyl ester functional group at the terminal end.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-(benzyloxy)pentanoate can be synthesized through various methods. One common approach involves the esterification of 5-(benzyloxy)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates.

Hydrolysis Conditions and Yields

Key findings:

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .

-

Saponification under basic conditions forms stable carboxylate salts, isolable by acidification.

Oxidation of the Benzyl Ether

The benzyloxy group undergoes oxidative cleavage to form carbonyl derivatives.

Oxidation Pathways

Mechanistic insight:

-

Ozonolysis cleaves the benzyl ether via ozonide intermediates, requiring reductive workup for ketone stabilization .

-

DDQ-mediated oxidation involves single-electron transfer (SET), forming conjugated ketones without over-oxidation .

Reduction Reactions

Selective reduction of the ester or benzyl ether is achievable with tailored reagents.

Reduction Outcomes

| Target Site | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ester group | LiAlH₄ | THF, 0°C → rt | 5-(Benzyloxy)pentan-1-ol | 88% | |

| Benzyl ether | H₂/Pd-C | EtOH, 50 psi | Methyl 5-hydroxypentanoate | 76% |

Notable observations:

-

LiAlH₄ reduces esters to primary alcohols while preserving the benzyl ether.

-

Catalytic hydrogenation removes the benzyl group selectively, yielding free alcohols without ester cleavage .

Alkylation and Nucleophilic Substitution

The benzyloxy group participates in alkylation and SN reactions under controlled conditions.

Substitution Reactions

| Nucleophile | Base | Product | Reaction Efficiency | Reference |

|---|---|---|---|---|

| Sodium thiophenoxide | K₂CO₃, DMF | Methyl 5-(phenylthio)pentanoate | 81% | |

| Benzylamine | Et₃N, CH₃CN | Methyl 5-(benzylamino)pentanoate | 68% |

Critical parameters:

-

Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity and reaction rates .

-

Steric hindrance at the benzyloxy group limits reactivity with bulky nucleophiles.

Example: Copper-Catalyzed Three-Component Reaction

| Components | Catalyst | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Methyl 5-(benzyloxy)pentanoate, Chalcone, Alcohol | Cu(OTf)₂ | Polyfunctional cyclohexanone derivatives | dr = 51:24:13:12 |

Synthetic utility:

Wissenschaftliche Forschungsanwendungen

Methyl 5-(benzyloxy)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including as a prodrug that can be metabolized to active compounds.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Wirkmechanismus

The mechanism of action of methyl 5-(benzyloxy)pentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active benzyloxy compound, which can then exert its effects on molecular targets.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-(benzyloxy)pentanoate can be compared to other esters such as:

Methyl benzoate: Similar in structure but lacks the pentanoate chain.

Ethyl 5-(benzyloxy)pentanoate: Similar but with an ethyl ester group instead of a methyl ester.

Methyl 4-(benzyloxy)butanoate: Similar but with a shorter butanoate chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Biologische Aktivität

Methyl 5-(benzyloxy)pentanoate, a compound with the molecular formula C13H18O3, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pentanoate chain with a benzyloxy substituent. Its structure can be represented as follows:

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of the compound may possess antibacterial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to reduced inflammation in cellular models.

- Enzyme Inhibition: It is hypothesized that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

The biological mechanisms through which this compound exerts its effects are not yet fully elucidated. However, several potential mechanisms have been proposed:

- Receptor Binding: The compound may interact with specific receptors in the body, influencing various signaling pathways.

- Oxidative Stress Modulation: There is evidence suggesting that it may affect oxidative stress levels within cells, which could play a role in its protective effects against cellular damage.

- Cell Cycle Regulation: Some studies indicate that compounds with similar structures may influence cell cycle progression and apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

methyl 5-phenylmethoxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOZGFLFCCOURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340117 | |

| Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31662-20-1 | |

| Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.